molecular formula C6H12O2S B14292296 Cyclopropane, [(1-methylethyl)sulfonyl]- CAS No. 112981-24-5

Cyclopropane, [(1-methylethyl)sulfonyl]-

Cat. No.: B14292296
CAS No.: 112981-24-5
M. Wt: 148.23 g/mol
InChI Key: GOFCGKHYKPGFKY-UHFFFAOYSA-N
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Description

Cyclopropane, [(1-methylethyl)sulfonyl]- is an organic compound characterized by a three-membered cyclopropane ring substituted with a sulfonyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing cyclopropane derivatives involves the reaction of carbenes with alkenes. Carbenes, such as methylene, react with the double bond in alkenes to form cyclopropane rings . This reaction typically requires the generation of carbenes in situ, often using reagents like diazomethane or chloroform in the presence of a strong base like potassium hydroxide .

Industrial Production Methods

Industrial production of cyclopropane derivatives often involves similar carbene addition reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired cyclopropane products.

Chemical Reactions Analysis

Types of Reactions

Cyclopropane, [(1-methylethyl)sulfonyl]- can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfides or thiols.

    Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropane, [(1-methylethyl)sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclopropane, [(1-methylethyl)sulfonyl]- involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyclopropane ring’s strained nature makes it reactive, allowing it to participate in ring-opening reactions and other transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropane, [(1-methylethyl)sulfonyl]- is unique due to the presence of both a sulfonyl group and an isopropyl group on the cyclopropane ring

Properties

IUPAC Name

propan-2-ylsulfonylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-5(2)9(7,8)6-3-4-6/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFCGKHYKPGFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434802
Record name Cyclopropane, [(1-methylethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112981-24-5
Record name Cyclopropane, [(1-methylethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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